1-Boc-2-Isopropylpiperazine

Catalog No.
S887816
CAS No.
886766-25-2
M.F
C12H24N2O2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-2-Isopropylpiperazine

CAS Number

886766-25-2

Product Name

1-Boc-2-Isopropylpiperazine

IUPAC Name

tert-butyl 2-propan-2-ylpiperazine-1-carboxylate

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3

InChI Key

NZTWGWFHWJARJX-UHFFFAOYSA-N

SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C
  • Organic synthesis

    -Boc-2-Isopropylpiperazine can be a valuable building block in organic synthesis due to the presence of the Boc (tert-butyloxycarbonyl) protecting group. The Boc group allows for the protection of the primary amine functionality during reactions, and it can be selectively removed under specific conditions to reveal the free amine for further modification.

  • Medicinal chemistry

    The piperazine ring structure is a common motif found in many biologically active molecules. Researchers may explore 1-Boc-2-Isopropylpiperazine as a starting material for the synthesis of novel drug candidates with potential therapeutic applications.

  • Material science

    The functional groups present in 1-Boc-2-Isopropylpiperazine can contribute to specific properties desired in materials. Scientists might investigate its use in the design of new catalysts, polymers, or supramolecular assemblies [].

  • Chemical biology

    Due to its ability to interact with biological systems, 1-Boc-2-Isopropylpiperazine could be a tool in chemical biology research. For example, it might be used to study protein-ligand interactions or as a probe for cellular processes involving amines [].

1-Boc-2-Isopropylpiperazine is a chemical compound characterized by its piperazine ring structure, which includes two nitrogen atoms separated by a carbon chain. The compound is modified with a tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen atom, while the other nitrogen is bonded to an isopropyl group. This configuration allows for controlled reactivity and is particularly useful in organic synthesis, where the Boc group can protect the primary amine functionality during various

1-Boc-2-Isopropylpiperazine serves as a versatile intermediate in organic synthesis. Here are some notable reactions involving this compound:

  • Formation of 1-Boc-2-Isopropylpiperazine:
    Boc piperazine+CH CH3 2I1 Boc 2 Isopropylpiperazine+HI\text{Boc piperazine}+\text{CH CH}_3\text{ }_2\text{I}\rightarrow \text{1 Boc 2 Isopropylpiperazine}+\text{HI}
  • Deprotection Reaction:
    1 Boc 2 Isopropylpiperazine+HClH 2 Isopropylpiperazine+Boc Cl\text{1 Boc 2 Isopropylpiperazine}+\text{HCl}\rightarrow \text{H 2 Isopropylpiperazine}+\text{Boc Cl}

These reactions highlight the utility of 1-Boc-2-Isopropylpiperazine in synthesizing other compounds by either introducing or removing the Boc group under specific conditions .

The biological activity of 1-Boc-2-Isopropylpiperazine is largely attributed to its structural similarity to many biologically active molecules. It has potential applications in drug discovery, particularly as a scaffold for developing new therapeutic agents. Its ability to interact with biological systems makes it a candidate for studies related to protein-ligand interactions and cellular processes involving amines .

Synthesis of 1-Boc-2-Isopropylpiperazine typically involves the following methods:

  • Direct Alkylation:
    • The Boc-protected piperazine can be reacted with isopropyl halides in the presence of a base to yield 1-Boc-2-Isopropylpiperazine.
  • Boc Protection:
    • Piperazine can be initially protected using the Boc group, followed by alkylation with isopropyl groups.

These methods emphasize the importance of protecting groups in organic synthesis, allowing for selective reactivity and functionalization .

1-Boc-2-Isopropylpiperazine finds various applications, including:

  • Intermediate in Drug Synthesis: It serves as a building block for synthesizing novel pharmaceutical compounds.
  • Chemical Biology Research: Used as a probe in studies involving protein interactions and cellular mechanisms.
  • Material Science: Potential use in designing new catalysts and polymers due to its unique functional groups .

Studies on the interactions of 1-Boc-2-Isopropylpiperazine with biological macromolecules are crucial for understanding its potential therapeutic roles. This compound may be utilized to investigate how similar structures influence binding affinities and biological activities, providing insights into drug design and development .

Several compounds share structural similarities with 1-Boc-2-Isopropylpiperazine. Here are some notable examples:

Compound NameStructure Characteristics
(R)-1-Boc-2-IsopropylpiperazineEnantiomer of 1-Boc-2-Isopropylpiperazine
(S)-1-Boc-3-IsopropylpiperazineSimilar piperazine structure with different substitution
(R)-1-Boc-3-IsopropylpiperazineAnother enantiomer variant
(S)-1-Boc-2-IsopropylpiperazineStereoisomeric form of the compound

The uniqueness of 1-Boc-2-Isopropylpiperazine lies in its specific configuration and the presence of both the Boc protecting group and the isopropyl substituent, which influence its reactivity and biological interactions compared to its analogs .

XLogP3

1.9

Dates

Modify: 2023-08-16

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